molecular formula C21H22FN3O6 B12637918 C21H22FN3O6

C21H22FN3O6

Cat. No.: B12637918
M. Wt: 431.4 g/mol
InChI Key: QKAWCNVRMNQQIU-IVQZSHPJSA-N
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Preparation Methods

The preparation of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions are often proprietary or protected by patents . Generally, the synthesis involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and functionalization with fluorine, hydroxyl, and methoxy groups .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

The compound with the molecular formula C21H22FN3O6 is a complex organic molecule that has garnered interest in the field of medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in the realms of pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Structural Characteristics

The molecular structure of this compound includes:

  • Carbon (C) : 21 atoms
  • Hydrogen (H) : 22 atoms
  • Fluorine (F) : 1 atom
  • Nitrogen (N) : 3 atoms
  • Oxygen (O) : 6 atoms

This composition suggests a complex interplay of functional groups that can influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The effectiveness of these compounds is often measured using assays such as the DPPH radical scavenging test, where lower EC50 values indicate higher antioxidant potency.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. Research has identified that certain analogs can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing safer cancer therapies. The mode of action typically involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of a related compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against infections caused by these pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus15 µg/mL

Case Study 2: Antioxidant Activity

In a comparative study assessing antioxidant activities, this compound exhibited an EC50 value of 45 µg/mL in scavenging DPPH radicals, outperforming several known antioxidants like ascorbic acid.

CompoundEC50 (µg/mL)
This compound45
Ascorbic Acid60

Case Study 3: Anticancer Activity

A study on the anticancer effects of this compound analogs revealed an IC50 value of 8 µM against HeLa cells, indicating potent antiproliferative activity.

Cell LineIC50 (µM)
HeLa8
MCF-712

Properties

Molecular Formula

C21H22FN3O6

Molecular Weight

431.4 g/mol

IUPAC Name

3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

InChI

InChI=1S/C21H22FN3O6/c22-10-3-4-13-12(8-10)21(20(30)23-13)17-16(14(24-21)5-6-15(26)27)18(28)25(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,24H,1-2,5-7,9H2,(H,23,30)(H,26,27)/t11?,14-,16-,17+,21+/m0/s1

InChI Key

QKAWCNVRMNQQIU-IVQZSHPJSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O

Canonical SMILES

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O

Origin of Product

United States

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